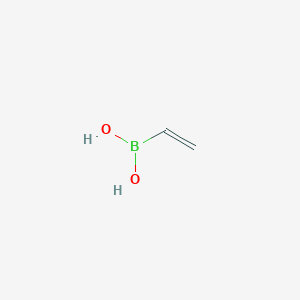

Vinylboronic acid

Description

Properties

IUPAC Name |

ethenylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BO2/c1-2-3(4)5/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXCNIVBAVFOBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Vinylboronic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Vinylboronic acid, a cornerstone in modern organic synthesis, serves as a versatile building block, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its unique reactivity, especially in palladium-catalyzed cross-coupling reactions, has established it as an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of vinylboronic acid and its derivatives.

Chemical Structure and Properties

Vinylboronic acid (ethenylboronic acid) is an organoboron compound with the chemical formula C₂H₅BO₂. The molecule features a vinyl group directly attached to a boronic acid moiety [-B(OH)₂]. This arrangement of a p-orbital-containing vinyl group adjacent to the vacant p-orbital of the boron atom imparts unique electronic properties and reactivity.

// Nodes for the atoms B [label="B", pos="0,0!"]; O1 [label="O", pos="-1.2,-0.7!"]; H1 [label="H", pos="-1.8,-0.4!"]; O2 [label="O", pos="1.2,-0.7!"]; H2 [label="H", pos="1.8,-0.4!"]; C1 [label="C", pos="0,1.5!"]; H3 [label="H", pos="-0.7,2.2!"]; C2 [label="C", pos="1.2,2.2!"]; H4 [label="H", pos="1.9,1.9!"]; H5 [label="H", pos="1.5,2.9!"];

// Bonds B -- O1; O1 -- H1; B -- O2; O2 -- H2; B -- C1; C1 -- H3; C1 -- C2 [style=double]; C2 -- H4; C2 -- H5; }

Due to its propensity to dehydrate and form a cyclic trimer anhydride (B1165640) (a boroxine), vinylboronic acid is often used in its more stable ester forms, such as the pinacol (B44631) or dibutyl esters. These esters are less prone to self-condensation and are more amenable to purification and handling.

Physical and Chemical Properties

A summary of the key physical and chemical properties of vinylboronic acid and its common derivatives is presented in the table below.

| Property | Vinylboronic Acid | Vinylboronic acid pinacol ester | Vinylboronic acid dibutyl ester |

| Molecular Formula | C₂H₅BO₂ | C₈H₁₅BO₂ | C₁₀H₂₁BO₂ |

| Molecular Weight | 71.87 g/mol [1] | 154.01 g/mol | 184.08 g/mol [2] |

| CAS Number | 4363-34-2[1] | 75927-49-0[3] | 6336-45-4[2] |

| Appearance | White solid | Colorless to yellow liquid | Colorless to yellow liquid |

| Melting Point | 83 °C | N/A | N/A |

| Boiling Point | N/A | 34-35 °C @ 7 mmHg[3] | 35-40 °C @ 0.1 atm[2] |

| Density | N/A | 0.908 g/mL @ 25 °C | 0.835 g/mL @ 25 °C[2] |

| Refractive Index | N/A | n20/D 1.4300 | n20/D 1.4180[2] |

| Solubility | Slightly soluble in water. Soluble in ethanol, DMSO, THF, diethyl ether. | Insoluble in water. | Insoluble in water. |

Spectroscopic Properties

The structural elucidation of vinylboronic acid and its derivatives relies on various spectroscopic techniques.

| Spectroscopy | Vinylboronic Acid | Vinylboronic acid pinacol ester |

| ¹H NMR | Data not readily available due to instability. | δ 5.95-6.15 (m, 2H, =CH₂), 5.75 (dd, 1H, B-CH=), 1.25 (s, 12H, -C(CH₃)₂) |

| ¹³C NMR | Data not readily available. | δ 135.0 (=CH₂), 130.0 (B-CH=), 83.5 (-C(CH₃)₂), 24.8 (-C(CH₃)₂) |

| ¹¹B NMR | ~30 ppm (broad) | ~34 ppm (broad) |

| IR (cm⁻¹) | ~3300 (br, O-H), ~1630 (C=C), ~1350 (B-O) | ~2980 (C-H), ~1630 (C=C), ~1370 (B-O) |

Synthesis

Vinylboronic acid and its esters can be synthesized through several methods. The choice of method often depends on the desired scale, available starting materials, and required purity.

Hydroboration of Acetylene (B1199291)

A common and direct route to vinylboronates is the hydroboration of acetylene or substituted alkynes with a borane (B79455) reagent, such as pinacolborane (HBpin). This reaction typically proceeds with syn-addition of the H-B bond across the triple bond.

Experimental Protocol: Synthesis of Vinylboronic Acid Pinacol Ester via Hydroboration

-

Reaction Setup: To a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar, add the alkyne (1.0 equiv) and a suitable solvent (e.g., THF).

-

Addition of Reagents: Add the catalyst (e.g., a rhodium or iridium complex, or a metal-free catalyst) to the flask.

-

Hydroboration: Slowly add pinacolborane (1.0-1.2 equiv) to the stirred solution at a controlled temperature (often room temperature).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to afford the pure vinylboronic acid pinacol ester.

From Vinyl Grignard Reagents

An alternative method involves the reaction of a vinyl Grignard reagent (vinylmagnesium bromide) with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by hydrolysis or esterification.

Experimental Protocol: Synthesis of Vinylboronic Acid Pinacol Ester from Vinylmagnesium Bromide

-

Grignard Formation: Prepare vinylmagnesium bromide in situ from vinyl bromide and magnesium turnings in anhydrous THF under an inert atmosphere.

-

Borylation: Cool the Grignard solution to a low temperature (e.g., -78 °C) and slowly add a solution of triisopropyl borate (1.0 equiv) in THF.

-

Warming and Stirring: Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Hydrolysis/Esterification: Quench the reaction with an acidic aqueous solution (e.g., HCl). For the pinacol ester, after quenching, add pinacol and stir.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by distillation or chromatography.

Reactivity and Applications

The synthetic utility of vinylboronic acid lies in its versatile reactivity, most notably in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like vinylboronic acid or its esters) and an organic halide or triflate. This reaction is a powerful tool for forming carbon-carbon bonds.

// Nodes for the catalytic cycle Pd0 [label="Pd(0)Ln", shape=ellipse, fillcolor="#FBBC05"]; OxAdd [label="Oxidative\nAddition", shape=diamond, style=rounded, fillcolor="#FFFFFF"]; PdII_halide [label="R-Pd(II)Ln-X", shape=ellipse, fillcolor="#EA4335"]; Transmetal [label="Transmetalation", shape=diamond, style=rounded, fillcolor="#FFFFFF"]; PdII_vinyl [label="R-Pd(II)Ln-Vinyl", shape=ellipse, fillcolor="#4285F4"]; RedElim [label="Reductive\nElimination", shape=diamond, style=rounded, fillcolor="#FFFFFF"];

// Reactants and Products ArylHalide [label="Aryl Halide (R-X)"]; VBA [label="Vinylboronic Acid\n(Vinyl-B(OH)₂)"]; Base [label="Base"]; Product [label="Coupled Product (R-Vinyl)"];

// Edges for the catalytic cycle Pd0 -> OxAdd [label=""]; ArylHalide -> OxAdd; OxAdd -> PdII_halide; PdII_halide -> Transmetal; VBA -> Transmetal; Base -> Transmetal; Transmetal -> PdII_vinyl; PdII_vinyl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; }

Experimental Protocol: Suzuki-Miyaura Coupling of Vinylboronic Acid Pinacol Ester with an Aryl Bromide

-

Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), vinylboronic acid pinacol ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).

-

Work-up: Cool the reaction to room temperature and add water.

-

Extraction: Extract the aqueous layer with an organic solvent.

-

Washing and Drying: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

-

Purification: Remove the solvent in vacuo and purify the crude product by column chromatography.

Other Applications

Beyond the Suzuki-Miyaura reaction, vinylboronic acids and their derivatives are employed in:

-

Chan-Lam Coupling: For the formation of carbon-nitrogen and carbon-oxygen bonds.

-

Conjugate Additions: As nucleophiles in Michael-type additions.

-

Polymer Synthesis: As monomers in polymerization reactions to create functional polymers.

-

Bioorthogonal Chemistry: Vinylboronic acids have been shown to participate in inverse-electron-demand Diels-Alder reactions with tetrazines, providing a tool for bioconjugation.

Stability and Storage

A significant challenge in working with vinylboronic acid is its tendency to polymerize, especially upon storage or heating. This is due to the vinyl group's susceptibility to radical polymerization. To mitigate this, the following precautions are recommended:

-

Use of Esters: As mentioned, using the more stable pinacol or other dialkyl esters is highly advisable.

-

Inhibitors: Commercial preparations of vinylboronic acid esters often contain a radical inhibitor, such as phenothiazine (B1677639) or butylated hydroxytoluene (BHT), to prevent polymerization.

-

Storage Conditions: Store vinylboronic acid and its esters at low temperatures (refrigerated or frozen) in a dark, airtight container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, heat, and oxygen.

Conclusion

Vinylboronic acid and its esters are powerful and versatile reagents in modern organic chemistry. Their ability to participate in a wide range of transformations, most notably the Suzuki-Miyaura cross-coupling, makes them invaluable for the construction of complex molecular architectures. While their stability requires careful handling and storage, the synthetic advantages they offer to researchers in academia and industry, particularly in the field of drug development, are undeniable. A thorough understanding of their properties, synthesis, and reactivity is crucial for leveraging their full potential in innovative synthetic strategies.

References

An In-depth Technical Guide to the Synthesis of Vinylboronic Acid from Vinyl Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of vinylboronic acids and their corresponding esters utilizing vinyl Grignard reagents. This class of compounds holds significant importance as versatile intermediates in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. This document details the fundamental synthetic strategies, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the reaction pathways and experimental workflows.

Core Concepts and Reaction Mechanisms

The synthesis of vinylboronic acids from vinyl Grignard reagents is a cornerstone of organoboron chemistry. The primary approach involves the reaction of a vinyl Grignard reagent (vinyl-MgX) with a suitable boron electrophile. The two most common classes of boron electrophiles employed are trialkyl borates (B(OR)₃) and boronic esters, such as pinacolborane (HBpin).

The general mechanism involves the nucleophilic attack of the carbanionic vinyl group from the Grignard reagent onto the electrophilic boron atom of the borate (B1201080) or boronic ester.

With Trialkyl Borates:

The reaction with trialkyl borates, such as trimethyl borate or triisopropyl borate, proceeds through the formation of a boronate intermediate. This intermediate is then hydrolyzed, typically under acidic conditions, to yield the desired vinylboronic acid. A critical consideration in this method is the potential for multiple additions of the Grignard reagent to the borate, leading to the formation of undesired borinic acids and boranes.[1] To mitigate this, the reaction is often carried out at low temperatures (-78 °C to 0 °C) and sometimes with an excess of the trialkyl borate.[1][2]

With Pinacolborane:

An increasingly popular alternative involves the use of pinacolborane (HBpin). The reaction of a vinyl Grignard reagent with pinacolborane at ambient temperature in an ethereal solvent like tetrahydrofuran (B95107) (THF) affords the corresponding vinylboronic acid pinacol (B44631) ester directly.[3][4] The reaction proceeds through an initially formed dialkoxy alkylborohydride intermediate, which rapidly eliminates hydridomagnesium halide to give the stable boronic ester in high yield.[3][4] This method often provides better control and avoids the issue of multiple additions.[5] The resulting pinacol ester can be used directly in subsequent reactions or hydrolyzed to the free boronic acid if required.

Quantitative Data Summary

The following table summarizes quantitative data from various synthetic protocols for the preparation of vinylboronic acids and their esters using vinyl Grignard reagents. This data is intended to facilitate comparison and aid in the selection of an appropriate synthetic route.

| Vinyl Source | Boron Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Vinyl bromide | Trimethyl borate | Diethyl ether/THF | -78 | 1 | 1-Propenylboronic acid | Low (unspecified) | - |

| Vinyl chloride | Bis(diisopropylamino)boron halide | THF or 2-MeTHF | Not specified | Not specified | Vinylboronic acid ester | 79-86 | [6] |

| Vinyl halide | Pinacolborane (HBpin) | THF | 25 | 1-3 | Vinylboronic acid pinacol ester | Excellent (unspecified) | [2][7] |

| Vinylmagnesium bromide | Pinacolborane (HBpin) | THF | Ambient | Not specified | Vinylboronic acid pinacol ester | Very good (unspecified) | [3][4] |

| Phenylmagnesium bromide | Trimethyl borate | THF | -5 to 0 | 0.5 | Phenylboronic acid | 65-70 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of vinylboronic acids and their esters.

Synthesis of 1-Propenylboronic Acid from 1-Propenylmagnesium Bromide and Trimethyl Borate

Materials:

-

Trimethyl borate

-

1-Propenylmagnesium bromide (0.5 M in THF)

-

Diethyl ether, anhydrous

-

30% Aqueous HCl

-

Dry ice/acetone bath

-

Flame-dried, round-bottomed flask under argon atmosphere

Procedure:

-

To a flame-dried, round-bottomed flask under a slight argon pressure, add trimethyl borate (4.5 mL, 40 mmol) and diethyl ether (10 mL) via syringe.

-

Cool the flask in a dry ice/acetone bath to -78 °C.

-

Add 1-propenylmagnesium bromide (100 mL of 0.5 M solution in THF, 50 mmol) dropwise to the cooled solution over approximately 30 minutes using an addition funnel.

-

After the addition is complete, stir the reaction mixture for 1 hour at -78 °C.

-

Remove the flask from the dry ice/acetone bath and place it in an ice bath.

-

Carefully add 70 mL of 30% aqueous HCl to the reaction mixture to hydrolyze the boronate ester.

-

Proceed with standard aqueous workup and extraction to isolate the 1-propenylboronic acid.

General Procedure for the Synthesis of Vinylboronic Acid Pinacol Ester from a Vinyl Halide and Pinacolborane (Barbier Conditions)

Materials:

-

Vinyl halide (e.g., vinyl bromide or vinyl chloride)

-

Magnesium turnings

-

Pinacolborane (HBpin)

-

Tetrahydrofuran (THF), anhydrous

-

Iodine (crystal for activation)

-

Flame-dried reaction flask under inert atmosphere

Procedure:

-

To a flame-dried reaction flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous THF to the flask.

-

Add pinacolborane (1.0 equivalent) to the suspension.

-

Slowly add the vinyl halide (1.0 equivalent) to the mixture. The reaction is typically initiated by gentle heating.

-

Stir the reaction at ambient temperature for 1-3 hours.

-

Upon completion, quench the reaction and proceed with workup and purification to isolate the vinylboronic acid pinacol ester.[2][5][7]

Stability, Purification, and Characterization

Stability: Vinylboronic acids can be unstable and prone to decomposition, particularly protodeboronation.[9] Their pinacol esters, however, exhibit enhanced stability, making them easier to handle, purify by chromatography, and store.[9][10] For long-term storage, vinylboronic acid pinacol ester is often kept at low temperatures (-20°C) and may contain a stabilizer like phenothiazine (B1677639) to prevent polymerization.

Purification: Purification of vinylboronic acids can be challenging due to their polarity.[10] Column chromatography on silica (B1680970) gel is a common method for purifying their less polar and more stable pinacol esters. Distillation can also be employed for the purification of volatile boronic esters.[6] Boronic acids can also be purified by recrystallization.

Characterization: Standard analytical techniques are used to characterize vinylboronic acids and their esters. ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure and purity of the compounds. ¹¹B NMR spectroscopy is a valuable tool for characterizing boron-containing compounds.

Mandatory Visualizations

Reaction Pathways

Caption: Reaction pathways for vinylboronic acid synthesis.

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 3. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 6. CN105503926B - Method for synthetizing vinyl boronic acid ester - Google Patents [patents.google.com]

- 7. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 8. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

The Vinylboronic Acid C-B Bond: A Technical Guide to Its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the reactivity of the carbon-boron (C-B) bond in vinylboronic acids. Vinylboronic acids are versatile reagents in modern organic synthesis, prized for their stability, ease of handling, and diverse reactivity. Understanding the fundamental nature of the C-B bond is crucial for designing novel synthetic methodologies and for the efficient construction of complex molecules in pharmaceutical and materials science. This guide provides a comprehensive overview of the key reactions, quantitative data, detailed experimental protocols, and mechanistic pathways associated with the vinylboronic acid C-B bond.

Core Principles of the Vinylboronic Acid C-B Bond

The reactivity of the vinylboronic acid C-B bond is a consequence of the electronic properties of both the vinyl group and the boron atom. The boron atom in a boronic acid is trigonal planar and possesses a vacant p-orbital, rendering it Lewis acidic. This Lewis acidity is central to its reactivity, as coordination of a Lewis base to the boron center increases the nucleophilicity of the vinyl group.

The C-B bond itself is polarized towards the carbon atom, although the electronegativity difference between carbon (2.55) and boron (2.04) is not as large as in other organometallic reagents. This polarization, coupled with the ability of the vinyl group to participate in various transition metal-catalyzed and non-catalyzed reactions, underpins the synthetic utility of vinylboronic acids.

Spectroscopic and Physicochemical Properties

The properties of the vinylboronic acid C-B bond can be probed using various spectroscopic and computational methods. 11B Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for characterizing organoboron compounds. The chemical shift of the boron nucleus is sensitive to its coordination environment, providing valuable insights into reaction mechanisms.

Table 1: Spectroscopic and Physicochemical Data for Vinylboronic Acid and Related Compounds

| Property | Value | Method |

| C-B Bond Dissociation Energy (Calculated) | ~110 kcal/mol | DFT |

| 11B NMR Chemical Shift (Vinylboronic acid) | δ 27-33 ppm | NMR Spectroscopy[1] |

| 11B NMR Chemical Shift (Vinylboronate 'ate' complex) | δ 3-15 ppm | NMR Spectroscopy[2][3] |

Note: The C-B bond dissociation energy is a calculated value and can vary depending on the computational method and the specific vinylboronic acid derivative.[4][5][6]

Key Reactions Involving the C-B Bond

The versatility of the vinylboronic acid C-B bond is demonstrated in a wide range of chemical transformations. The most prominent of these are transition metal-catalyzed cross-coupling reactions, but additions and oxidations also represent important classes of reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[7][8] In the context of vinylboronic acids, this reaction allows for the stereospecific synthesis of substituted alkenes, styrenes, and dienes.[9][10][11] The reaction typically involves a palladium catalyst and a base.

The generally accepted catalytic cycle involves three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the vinyl group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The transmetalation step is often rate-determining and is facilitated by the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate 'ate' complex.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Table 2: Selected Kinetic Data for Suzuki-Miyaura Coupling of Vinylboronic Acids

| Vinylboronic Acid Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Rate Constant (k, s⁻¹) |

| Vinylboronic acid | 2-Bromonitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Data not readily available in tabular format |

| (E)-Styrylboronic acid | 4-Iodotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | Data not readily available in tabular format |

| Cyclohexenylboronic acid | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃/XPhos | CsF | THF | Specific rate constants are highly dependent on reaction conditions and are not consistently reported across the literature. |

Note: Obtaining precise, comparable kinetic data for a wide range of vinylboronic acid Suzuki-Miyaura couplings is challenging due to the variability in reaction conditions reported in the literature.[12][13]

Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using copper catalysts.[14][15][16][17] This reaction is particularly attractive due to its mild reaction conditions, often proceeding at room temperature and open to the air.[18] For vinylboronic acids, the Chan-Lam coupling enables the synthesis of enamines, enamides, and vinyl ethers.

The mechanism is thought to involve the formation of a copper(II)-boronate complex, followed by coordination of the amine or alcohol. A subsequent reductive elimination from a Cu(III) intermediate is proposed to form the desired product and a Cu(I) species, which is then reoxidized to Cu(II) to complete the catalytic cycle.

Caption: Proposed catalytic cycle for the Chan-Lam N-vinylation reaction.

Table 3: Selected Yields for Chan-Lam Coupling of Vinylboronic Acids

| Vinylboronic Acid | Amine/Alcohol | Catalyst | Base | Solvent | Yield (%) |

| Vinylboronic acid | Imidazole | Cu(OAc)₂ | Pyridine (B92270) | CH₂Cl₂ | 85 |

| (E)-Styrylboronic acid | Aniline | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | 78 |

| Cyclohexenylboronic acid | Phenol | Cu(OAc)₂ | Pyridine | Toluene | 92 |

Note: Kinetic data for the Chan-Lam coupling of vinylboronic acids is not widely available in a comparative format.[12][19][20][21]

Oxidation

The C-B bond of vinylboronic acids can be readily oxidized to a C-O bond, providing a convenient method for the synthesis of aldehydes or ketones, depending on the substitution pattern of the vinyl group. Common oxidizing agents include hydrogen peroxide (H₂O₂) under basic conditions, and sodium perborate (B1237305) (NaBO₃).[10][22] The oxidation proceeds with retention of stereochemistry.

Caption: General experimental workflow for the oxidation of vinylboronic acids.

Conjugate Addition (Michael Addition)

In the presence of a suitable catalyst, typically a rhodium complex, vinylboronic acids can act as nucleophiles in conjugate addition reactions to α,β-unsaturated carbonyl compounds.[17][23][24][25][26][27] This reaction, often referred to as a Michael-type addition, results in the formation of a new C-C bond at the β-position of the carbonyl compound. The reaction proceeds via the formation of a vinyl-rhodium species, which then adds to the enone.

Caption: Catalytic cycle for the rhodium-catalyzed conjugate addition of a vinylboronic acid.

Detailed Experimental Protocols

This section provides representative experimental protocols for the key reactions of vinylboronic acids. These protocols are intended as a guide and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of a Vinylboronic Acid with an Aryl Bromide

Adapted from Organic Syntheses procedures.[7][11]

Materials:

-

Aryl bromide (1.0 mmol)

-

Trivinylboroxane-pyridine complex (0.5 mmol)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,2-Dimethoxyethane (DME) (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, trivinylboroxane-pyridine complex, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the degassed DME and water via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for Chan-Lam N-Vinylation of a Pyrazole

Adapted from literature procedures.[20]

Materials:

-

Pyrazole (1.0 mmol)

-

Vinylboronic acid (1.2 mmol)

-

Copper(II) acetate [Cu(OAc)₂] (1.0 mmol)

-

Pyridine (2.0 mmol)

-

Dichloromethane (CH₂Cl₂) (5 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the pyrazole, vinylboronic acid, and Cu(OAc)₂.

-

Add CH₂Cl₂ and pyridine to the flask.

-

Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Procedure for the Oxidation of a Vinylboronic Acid to an Aldehyde

Adapted from standard oxidation protocols.[28][29]

Materials:

-

Vinylboronic acid (1.0 mmol)

-

Tetrahydrofuran (THF) (5 mL)

-

1 M Sodium hydroxide (B78521) (NaOH) solution (2 mL)

-

30% Hydrogen peroxide (H₂O₂) solution (1.5 mL)

Procedure:

-

Dissolve the vinylboronic acid in THF in a round-bottom flask equipped with a magnetic stir bar.

-

Add the 1 M NaOH solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the 30% H₂O₂ solution dropwise to the stirred mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until a negative test with peroxide indicator paper is obtained.

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution carefully under reduced pressure to obtain the crude aldehyde.

-

Purify the product by flash column chromatography on silica gel.

General Procedure for the Rhodium-Catalyzed Conjugate Addition to an α,β-Unsaturated Ketone

Adapted from literature procedures.[17][23][24]

Materials:

-

α,β-Unsaturated ketone (1.0 mmol)

-

Vinylboronic acid (1.5 mmol)

-

[Rh(acac)(CO)₂] (0.03 mmol, 3 mol%)

-

1,4-Bis(diphenylphosphino)butane (dppb) (0.03 mmol, 3 mol%)

-

Dioxane (4 mL)

-

Water (1 mL)

Procedure:

-

To a Schlenk tube, add [Rh(acac)(CO)₂] and dppb.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

-

Add degassed dioxane and stir the mixture at room temperature for 10 minutes to pre-form the catalyst.

-

To a separate flask, add the α,β-unsaturated ketone and the vinylboronic acid.

-

Add the pre-formed catalyst solution to the flask containing the substrate and boronic acid.

-

Add degassed water to the reaction mixture.

-

Heat the reaction to 50-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

The vinylboronic acid C-B bond is a remarkably versatile functional group in organic synthesis. Its reactivity, governed by the Lewis acidity of the boron atom and the electronic nature of the vinyl moiety, allows for a wide array of transformations. From the robust and reliable Suzuki-Miyaura and Chan-Lam couplings to stereospecific oxidations and conjugate additions, vinylboronic acids provide access to a diverse range of molecular architectures. A thorough understanding of the fundamental principles and experimental nuances outlined in this guide will empower researchers to effectively utilize these powerful reagents in the development of innovative synthetic strategies for drug discovery and materials science. Further research into the precise kinetics and reaction mechanisms will undoubtedly continue to expand the synthetic utility of this important class of organoboron compounds.

References

- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 6. Periodic trends in bond dissociation energies. A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chegg.com [chegg.com]

- 9. researchgate.net [researchgate.net]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. [PDF] Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. | Semantic Scholar [semanticscholar.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Chan-Lam Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. tcichemicals.com [tcichemicals.com]

- 19. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. thieme-connect.de [thieme-connect.de]

- 22. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. application.wiley-vch.de [application.wiley-vch.de]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Practical Method for Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds Utilizing an In Situ Prepared Rhodium Catalyst [organic-chemistry.org]

- 27. Practical method for asymmetric addition of arylboronic acids to alpha,beta-unsaturated carbonyl compounds utilizing an in situ prepared rhodium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 29. macmillan.princeton.edu [macmillan.princeton.edu]

Safety in Synthesis: A Technical Guide to Handling Vinylboronic Acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling procedures for vinylboronic acid and its derivatives in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment. Vinylboronic acids are a class of organoboron compounds that are invaluable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many chemical reagents, they possess hazards that necessitate careful handling. This document outlines the potential hazards, recommended personal protective equipment (PPE), proper storage and disposal methods, and emergency procedures.

Hazard Identification and Classification

Vinylboronic acid and its common derivatives, such as the pinacol (B44631) ester, present several potential hazards. While specific toxicological data for vinylboronic acid itself is limited, the available safety data sheets (SDS) for related compounds indicate the following primary concerns:

-

Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1]

-

Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1]

-

Allergic Skin Reaction: Some derivatives, like the pinacol ester, may cause an allergic skin reaction.[2]

-

Flammability: Vinylboronic acid pinacol ester is a flammable liquid and vapor.[2][3][4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][5]

-

Aquatic Toxicity: Vinylboronic acid pinacol ester is toxic to aquatic life with long-lasting effects.[2]

-

Reproductive Toxicity: Some boronic acids are suspected of damaging fertility or the unborn child.

Physical and Chemical Properties

Understanding the physical and chemical properties of vinylboronic acid and its derivatives is crucial for safe handling and storage.

| Property | 2-Vinylphenylboronic Acid | Vinylboronic acid pinacol ester |

| Physical State | Solid (Crystal - Powder) | Liquid[2] |

| Color | White - Very pale yellow | Not specified |

| Melting Point | 109°C | Not applicable |

| Boiling Point | No data available | Not specified |

| Flash Point | No data available | Not specified |

| Solubility | No data available | No data available |

| Molecular Formula | C8H9BO2 | C8H15BO2[5] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling vinylboronic acid and its derivatives. The following table summarizes the recommended PPE based on a thorough hazard assessment.[6]

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards are mandatory.[3][7] A face shield should be worn in addition to goggles when there is a splash hazard.[6][8] | To protect eyes from splashes and dust, which can cause serious irritation.[1] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) must be worn.[3][8] Gloves should be inspected before use and disposed of properly after handling the chemical.[9] Immediately replace gloves if they become contaminated or torn.[10] | To prevent skin contact, which can cause irritation and potential allergic reactions.[2] |

| Body Protection | A laboratory coat is required.[8] For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8] When handling flammable derivatives, flame-retardant antistatic protective clothing is recommended.[3] | To protect the skin from accidental splashes or spills.[8] |

| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][8][11] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] | To prevent inhalation of dust or vapors that can cause respiratory tract irritation.[1] |

Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and prevent accidents.

Handling

-

Engineering Controls: Always handle vinylboronic acid and its derivatives in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][8][11] Ensure that eyewash stations and safety showers are readily accessible.[8]

-

Inert Atmosphere: For air-sensitive derivatives like the pinacol ester, handle under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Ignition Sources: Keep flammable derivatives away from heat, sparks, open flames, and other ignition sources.[2][4] Use non-sparking tools and explosion-proof equipment.[2][5]

-

Static Discharge: Take precautionary measures against static discharges.[2][5] Ground and bond containers and receiving equipment.[2][4]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][8] Wash hands thoroughly with soap and water after handling and before breaks.[2][8]

Storage

-

Containers: Keep containers tightly closed when not in use.[2][12]

-

Location: Store in a cool, dry, and well-ventilated area.[2][9] For flammable derivatives, use an approved flammable liquid storage area.[2]

-

Incompatible Materials: Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[7][12]

-

Refrigeration: Some vinylboronic acids may require refrigeration.[12] Always follow the manufacturer's storage recommendations.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using vinylboronic acid pinacol ester. This should be adapted and optimized for specific substrates and scales.

Materials and Equipment

-

Aryl halide (1.0 eq)

-

Vinylboronic acid pinacol ester (1.1 - 1.5 eq)[3]

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3, Cs2CO3)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

-

Schlenk flask or other suitable reaction vessel

-

Inert gas supply (nitrogen or argon)

-

Standard laboratory glassware

-

Syringes and needles

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for reaction monitoring

Procedure

-

Vessel Preparation: Thoroughly dry the Schlenk flask under vacuum with a heat gun and allow it to cool to room temperature under an inert atmosphere.[3]

-

Reagent Addition: To the flask, add the aryl halide, palladium catalyst, and base.[3]

-

Solvent Addition: Evacuate and backfill the flask with inert gas at least three times. Add the anhydrous solvent via syringe.[3]

-

Boronic Ester Addition: Add the vinylboronic acid pinacol ester to the reaction mixture via syringe.[3]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under the inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS.[3]

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[3]

// Nodes prep [label="Vessel Preparation\n(Dry Schlenk Flask)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Add Reactants\n(Aryl Halide, Catalyst, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Add Anhydrous\nSolvent", fillcolor="#F1F3F4", fontcolor="#202124"]; boronic_ester [label="Add Vinylboronic\nAcid Pinacol Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Heat and Stir\n(Monitor Progress)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Reaction Workup\n(Cool, Dilute, Wash)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges prep -> reagents [label="Under Inert\nAtmosphere"]; reagents -> solvent; solvent -> boronic_ester; boronic_ester -> reaction; reaction -> workup; workup -> purification; purification -> product; } .enddot Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Emergency Procedures

First Aid Measures

| Exposure | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[2][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[9] |

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Control Ignition Sources: For flammable derivatives, remove all sources of ignition.[2][5]

-

Contain: For small spills, use a non-combustible absorbent material like sand or vermiculite (B1170534) to contain the spill.[2][8]

-

Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[8][9]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[8]

-

Report: Report the spill to the appropriate safety personnel.[8]

// Nodes spill [label="Spill Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess [label="Assess the Situation\n(Size, Location, Substance)", fillcolor="#FBBC05", fontcolor="#202124"]; is_major [label="Is it a Major Spill?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; evacuate [label="Evacuate the Area\nAlert EH&S", fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_minor [label="Is it a Minor Spill?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ppe [label="Don Appropriate PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; contain [label="Contain the Spill\n(Use Absorbent Material)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleanup [label="Clean Up Spill\n(Collect in Waste Container)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate Area\nand Equipment", fillcolor="#34A853", fontcolor="#FFFFFF"]; dispose [label="Dispose of Waste Properly", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Report the Incident", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges spill -> assess; assess -> is_major; is_major -> evacuate [label="Yes"]; is_major -> is_minor [label="No"]; is_minor -> ppe [label="Yes"]; ppe -> contain; contain -> cleanup; cleanup -> decontaminate; decontaminate -> dispose; dispose -> report; evacuate -> report; } .enddot Caption: Decision tree for handling a chemical spill.

Waste Disposal

All waste containing vinylboronic acid or its derivatives must be treated as hazardous waste.

-

Containers: Collect all waste in properly labeled, sealed, and chemically compatible containers.[13]

-

Segregation: Do not mix incompatible wastes.[13]

-

Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EH&S) office.[13] Follow all local, state, and federal regulations.

-

Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[13]

By adhering to the safety protocols outlined in this guide, researchers can work confidently and safely with vinylboronic acid and its derivatives, fostering a secure and productive research environment. Always consult the specific Safety Data Sheet for the material you are using and your institution's safety guidelines before beginning any work.

References

- 1. echemi.com [echemi.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. VINYLBORONIC ACID | CAS#:4363-34-2 | Chemsrc [chemsrc.com]

- 12. fishersci.com [fishersci.com]

- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

A Technical Guide to the Proper Storage and Handling of Vinylboronic Acid for Enhanced Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinylboronic acid is a critical reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. However, its utility is often hampered by its inherent instability, leading to degradation and reduced efficacy in chemical transformations. This technical guide provides an in-depth analysis of the primary degradation pathways of vinylboronic acid—protodeboronation, oxidation, and polymerization—and outlines optimal storage and handling conditions to mitigate these processes. By implementing the protocols and recommendations detailed herein, researchers can ensure the integrity and reactivity of their vinylboronic acid reagents, leading to more reliable and reproducible experimental outcomes. This guide synthesizes available quantitative data, provides detailed experimental methodologies for stability assessment, and presents visual workflows to facilitate a comprehensive understanding of vinylboronic acid stability.

Core Stability Profile and Degradation Pathways

The stability of vinylboronic acid is principally influenced by its susceptibility to three major degradation pathways: protodeboronation, oxidation, and polymerization. Environmental factors such as pH, temperature, oxygen, and light can significantly accelerate these degradation processes.

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which converts vinylboronic acid into ethylene (B1197577) and boric acid. This process is highly dependent on the pH of the medium.

Quantitative analysis of the protodeboronation of vinylboronic acid has shown that it is remarkably stable under a wide range of pH conditions compared to many other boronic acids.[1] Studies indicate that vinylboronic acid undergoes very slow protodeboronation, with a half-life of greater than one week even at elevated temperatures (70 °C) and high pH (pH 12).[1]

Table 1: pH-Rate Profile for Protodeboronation of Vinylboronic Acid

| pH | Observed Rate Constant (kobs, s-1) at 70°C | Half-life (t1/2) at 70°C |

| 1-11 | Very Slow / Negligible | > 1 week |

| 12 | Slow | > 1 week |

Data adapted from Cox et al., J. Am. Chem. Soc. 2016, 138, 29, 9145–9157.[1]

Oxidative Degradation

The boron center in vinylboronic acid is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS), leading to the formation of acetaldehyde (B116499) and boric acid. This degradation pathway is a significant concern, especially when working under physiological conditions or with reagents that can generate peroxides.[2][3][4] While vinylboronic acids are reported to have higher oxidative stability compared to some aliphatic boronic acids, specific kinetic data for the oxidative degradation of vinylboronic acid is not extensively documented.[5]

Polymerization

As a vinyl monomer, vinylboronic acid is prone to spontaneous radical polymerization.[6] This process can be initiated by heat, light, or the presence of radical initiators, leading to the formation of polyvinylboronic acid.[6] This results in a viscous solution, gel, or solid, and a decreased concentration of the active monomer, which can significantly impact reaction yields.[6] The vacant p-orbital on the boron atom can stabilize growing carbon radicals, contributing to this tendency.[6] The rate of polymerization is influenced by factors such as temperature, solvent, and the presence of inhibitors.[7]

Recommended Storage and Handling Conditions

To maintain the integrity of vinylboronic acid, it is crucial to adhere to strict storage and handling protocols that minimize exposure to conditions that promote degradation.

Table 2: Recommended Storage and Handling Conditions for Vinylboronic Acid

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Minimizes the rate of all degradation pathways, especially polymerization.[6] |

| Atmosphere | Inert (Argon or Nitrogen) | Excludes oxygen to prevent oxidative degradation.[6] |

| Light | Store in the dark (amber vial) | Prevents light-initiated radical polymerization.[6] |

| Moisture | Dry / Anhydrous | Minimizes protodeboronation, although vinylboronic acid is relatively stable to hydrolysis.[1] |

| Inhibitor | Addition of a radical inhibitor (e.g., 100-500 ppm Phenothiazine) | Scavenges free radicals to prevent the initiation of polymerization.[6] |

| Container | Tightly sealed | Prevents ingress of moisture and oxygen. |

Stabilization Strategies

Beyond optimal storage conditions, several strategies can be employed to enhance the stability of vinylboronic acid, particularly when used in solution or in demanding reaction conditions.

Use of Radical Inhibitors

The addition of a radical inhibitor is a highly effective method to prevent unwanted polymerization. Phenothiazine is a commonly used inhibitor for vinyl monomers.[6]

Conversion to Boronic Esters

Converting vinylboronic acid to a boronic ester, such as a pinacol (B44631) or MIDA (N-methyliminodiacetic acid) ester, significantly enhances its stability. MIDA esters are particularly noteworthy for their high stability, including to chromatography. These esters protect the boronic acid moiety from degradation and can often be used directly in reactions, with the free boronic acid being generated in situ.

Experimental Protocols for Stability Assessment

Regularly assessing the quality of vinylboronic acid is essential for reliable experimental outcomes. The following are key experimental protocols for monitoring its degradation.

Protocol for Monitoring Protodeboronation by ¹H NMR Spectroscopy

This protocol allows for the quantification of protodeboronation over time.

Materials:

-

Vinylboronic acid

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a solution of vinylboronic acid and an internal standard of known concentration in the desired deuterated solvent in an NMR tube.

-

Initial Spectrum (t=0): Acquire a ¹H NMR spectrum immediately after preparation.

-

Incubation: Store the NMR tube under the desired conditions (e.g., specific temperature, pH).

-

Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals.

-

Data Analysis: Monitor the decrease in the integral of the vinyl proton signals of vinylboronic acid relative to the integral of the internal standard. The appearance of signals corresponding to ethylene can also be monitored. The concentration of vinylboronic acid at each time point can be calculated and plotted to determine the rate of degradation.

Protocol for Assessing Oxidative Stability

This protocol provides a general method for comparing the oxidative stability of vinylboronic acid under specific conditions.

Materials:

-

Vinylboronic acid

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Buffer solution of desired pH

-

HPLC or GC-MS system

Procedure:

-

Reaction Setup: Prepare a solution of vinylboronic acid in the chosen buffer. Add a known concentration of the oxidizing agent to initiate the degradation.

-

Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture and quench the oxidation (e.g., by adding a reducing agent like sodium sulfite).

-

Analysis: Analyze the quenched samples by a suitable analytical method such as HPLC or GC-MS to quantify the remaining vinylboronic acid.

-

Data Analysis: Plot the concentration of vinylboronic acid versus time to determine the degradation kinetics.

Protocol for Monitoring Polymerization by ¹H NMR Spectroscopy

This protocol allows for the qualitative and semi-quantitative assessment of polymerization.

Materials:

-

Vinylboronic acid sample

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a known amount of the vinylboronic acid sample in a deuterated solvent in an NMR tube.

-

NMR Analysis: Acquire a ¹H NMR spectrum.

-

Data Analysis: Compare the integration of the sharp vinyl proton signals of the monomer with the broad signals in the aliphatic region of the spectrum, which are characteristic of the polymer.[8] A significant increase in the broad aliphatic signals relative to the vinyl signals indicates polymerization. For a more quantitative approach, the disappearance of the monomer's vinyl peaks can be monitored over time relative to an internal standard.[9]

Visualizing Degradation and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow for assessing stability.

References

- 1. benchchem.com [benchchem.com]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative 1H-NMR spectroscopy as an efficient method for identification and quantification of PVC, ABS and PA microparticles - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. icpms.labrulez.com [icpms.labrulez.com]

Solubility of Vinylboronic Acid in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylboronic acid is a versatile reagent in organic synthesis, playing a crucial role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, makes a thorough understanding of its physical properties essential.[1] Solubility is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of synthetic processes. This guide provides a comprehensive overview of the solubility of vinylboronic acid in common organic solvents, details experimental protocols for its determination, and presents a typical reaction workflow.

While specific quantitative solubility data for vinylboronic acid is not extensively available in peer-reviewed literature, this guide extrapolates its expected solubility based on the well-documented behavior of a structurally similar compound, phenylboronic acid.[2][3][4]

Expected Solubility of Vinylboronic Acid

The solubility of boronic acids is largely dictated by the polarity of the solvent and the nature of the organic substituent on the boron atom.[5] Vinylboronic acid, with its polar boronic acid moiety and a less polar vinyl group, is expected to be soluble in a range of polar organic solvents. The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic and polar aprotic solvents.[5]

Based on data for phenylboronic acid and qualitative information for related vinylboronic acid derivatives, the following table summarizes the expected solubility of vinylboronic acid in common organic solvents.[4][6][7] It is important to note that these are estimations and should be experimentally verified for precise applications.

| Solvent | Solvent Type | Expected Solubility | Rationale/Analogue Data |

| High Expected Solubility | |||

| Tetrahydrofuran (THF) | Polar Aprotic Ether | High | Phenylboronic acid shows high solubility in ethers.[4][7] 4-Vinylphenylboronic acid is soluble in THF.[6] |

| Diethyl Ether | Polar Aprotic Ether | High | Phenylboronic acid exhibits high solubility in ethers.[4][7] 4-Vinylphenylboronic acid is soluble in diethyl ether.[6] |

| Ethanol | Polar Protic | High | Boric acid is soluble in ethanol.[8] 4-Vinylphenylboronic acid is soluble in ethanol.[6] |

| Acetone | Polar Aprotic | High | Phenylboronic acid shows high solubility in ketones.[4][7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 4-Vinylphenylboronic acid is soluble in DMSO.[6] DMSO is a strong organic solvent for a wide array of organic materials.[9] |

| Moderate Expected Solubility | |||

| Chloroform | Weakly Polar | Moderate | Phenylboronic acid has moderate solubility in chloroform.[4][7] |

| Low to Insoluble | |||

| Methylcyclohexane | Nonpolar | Very Low | Phenylboronic acid has very low solubility in hydrocarbons.[4][7] |

| Water | Polar Protic | Slightly Soluble | 4-Vinylphenylboronic acid is slightly soluble in water.[6] Phenylboronic acid has low solubility in water.[7] |

Experimental Protocols

For researchers requiring precise solubility data, the following established methods for determining the solubility of boronic acids are recommended.

Dynamic (Synthetic) Method

This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating to determine the equilibrium solubility temperature.[5]

Methodology:

-

Sample Preparation: Accurately weigh vinylboronic acid and the chosen organic solvent into a jacketed glass vessel to create a biphasic sample of known composition.[5]

-

Heating and Stirring: The vessel is placed in a thermostat bath, and the mixture is vigorously stirred while being heated at a slow, constant rate (e.g., 0.1-0.5 °C/min).

-

Turbidity Monitoring: The turbidity of the solution is continuously monitored. This can be done visually or instrumentally using a luminance probe that measures the intensity of light passing through the solution.[4][7]

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[5] This is marked by a sharp increase in light intensity if using a probe.[5]

-

Data Collection: The procedure is repeated for a range of compositions to construct a solubility curve (mole fraction vs. temperature).[5]

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility at a constant temperature.

Methodology:

-

Sample Preparation: Add an excess amount of solid vinylboronic acid to vials containing a known volume of the selected organic solvents.[3]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains after this period.[3]

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature until the excess solid has settled.

-

Sample Analysis: Carefully extract an aliquot of the supernatant. The concentration of the dissolved vinylboronic acid is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

The following diagrams illustrate a typical synthetic workflow for vinylboronic acid and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Caption: A typical workflow for the synthesis of vinylboronic acid pinacol ester and its application in a Suzuki-Miyaura coupling reaction.

Caption: A logical workflow for the experimental determination of thermodynamic solubility.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 4-VINYLPHENYLBORONIC ACID | 2156-04-9 [chemicalbook.com]

- 7. d-nb.info [d-nb.info]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

An In-depth Technical Guide to the Core Differences Between Vinylboronic Acid and Its Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key distinctions between vinylboronic acid and its pinacol (B44631) ester derivative. A thorough understanding of their respective properties is crucial for their effective application in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science. This document outlines their structural differences, comparative stability, reactivity profiles, and provides detailed experimental protocols for their synthesis and use.

Core Structural and Physicochemical Differences

Vinylboronic acid and its pinacol ester are both valuable reagents for introducing a vinyl group into organic molecules. However, their utility is governed by the distinct chemical and physical properties stemming from the presence or absence of the pinacol protecting group. Vinylboronic acid is a relatively simple molecule, but its unprotected nature leads to significant stability challenges. Conversely, the pinacol ester benefits from the steric bulk of the pinacol group, which shields the boron atom, enhancing its stability and ease of handling.[1][2]

Table 1: Physicochemical Properties of Vinylboronic Acid and Its Pinacol Ester

| Property | Vinylboronic Acid | Vinylboronic Acid Pinacol Ester |

| CAS Number | 4363-34-2 | 75927-49-0 |

| Molecular Formula | C₂H₅BO₂ | C₈H₁₅BO₂ |

| Molecular Weight | 71.87 g/mol | 154.02 g/mol [1] |

| Appearance | White solid | Colorless to yellow liquid or low melting solid[3] |

| Melting Point | 83 °C[4] | Not applicable |

| Boiling Point | Not available (decomposes) | 34-35 °C @ 7 mmHg[2]; 40 °C @ 20 mmHg[5] |

| Density | Not available | 0.908 g/mL at 25 °C[6] |

| Flash Point | Not available | 34 °C[5] |

| Solubility | Soluble in polar organic solvents like ethers and ketones; low solubility in hydrocarbons.[7] | Soluble in a wide range of organic solvents.[3] |

Stability and Handling

A critical distinction between vinylboronic acid and its pinacol ester lies in their stability. Unprotected boronic acids are susceptible to various degradation pathways, including oxidation and protodeboronation, which involves the cleavage of the carbon-boron bond.[8] Vinylboronic acid is particularly prone to polymerization upon attempted isolation.[9] To circumvent this instability, it is often generated in situ or used as a more stable precursor, such as the 2,4,6-trivinylcyclotriboroxane pyridine (B92270) complex.[10]

In contrast, vinylboronic acid pinacol ester exhibits significantly enhanced stability.[1][2] The steric hindrance provided by the pinacol group protects the boron center from unwanted reactions, making the pinacol ester easier to handle, purify by chromatography, and store for extended periods.[11] However, it is important to note that pinacol esters can still undergo hydrolysis back to the boronic acid, especially under acidic or basic conditions.[12][13]

Table 2: Comparative Stability and Handling

| Feature | Vinylboronic Acid | Vinylboronic Acid Pinacol Ester |

| Thermal Stability | Prone to decomposition and polymerization.[9] | Generally stable at elevated temperatures.[2] |

| Hydrolytic Stability | N/A (is the hydrolyzed form) | Susceptible to hydrolysis under acidic or basic conditions.[12][13] |

| Oxidative Stability | Susceptible to oxidation.[8] | More resistant to oxidation than the free boronic acid.[2] |

| Handling | Difficult to handle due to instability; often used as a stabilized complex.[9][10] | A stable liquid or low melting solid that is easier to handle and purify.[3] |

| Storage | Requires storage as a stabilized complex, typically at low temperatures.[10] | Can be stored for extended periods, often with a stabilizer and under refrigeration.[6] |

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

Both vinylboronic acid and its pinacol ester are extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[11][14] In these reactions, a palladium catalyst facilitates the coupling of the vinyl group from the boron reagent with an organic halide or triflate.

Generally, boronic acids are considered more reactive in Suzuki-Miyaura couplings than their corresponding esters.[15] This is often attributed to the ease of formation of the active boronate species required for the transmetalation step in the catalytic cycle. However, the instability of vinylboronic acid can lead to lower yields and reproducibility. The pinacol ester, while slightly less reactive, offers the significant advantage of stability, leading to more reliable and consistent results.[11] The choice between the two reagents often depends on the specific substrate and the desired reaction conditions.

Below is a generalized workflow for the synthesis and application of these reagents in a Suzuki-Miyaura coupling reaction.

Caption: Synthesis and Application Workflow.

The Suzuki-Miyaura catalytic cycle is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

Synthesis of Vinylboronic Acid Pinacol Ester

A common method for the synthesis of vinylboronic acid pinacol ester involves the reaction of a vinyl Grignard reagent with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313).

Materials:

-

Magnesium turnings

-

Vinyl bromide (or vinyl chloride)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Prepare the vinyl Grignard reagent by adding a solution of vinyl bromide in anhydrous THF to a stirred suspension of magnesium turnings in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

-

Slowly add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous THF to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation to afford vinylboronic acid pinacol ester as a colorless liquid.

Synthesis of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex (A Stable Vinylboronic Acid Precursor)

Due to the instability of free vinylboronic acid, it is often prepared and used as its stable trivinylboroxane pyridine complex.[10]

Materials:

-

Vinylboronic anhydride

-

Pyridine

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

Dissolve vinylboronic anhydride in a minimal amount of anhydrous toluene (B28343) in a flask under an inert atmosphere.

-

Slowly add one equivalent of pyridine to the solution with stirring.

-

The complex will often precipitate from the solution.

-

Stir the mixture for a period to ensure complete formation of the complex.

-

Collect the solid product by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

-

The resulting 2,4,6-trivinylcyclotriboroxane pyridine complex is a stable, solid reagent that can be stored and handled more easily than free vinylboronic acid.

General Protocol for Suzuki-Miyaura Coupling using Vinylboronic Acid Pinacol Ester

Materials:

-

Aryl or vinyl halide/triflate

-

Vinylboronic acid pinacol ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., toluene/water, dioxane/water, DMF/water)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a reaction vessel, add the aryl or vinyl halide/triflate, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) multiple times.

-

Add the degassed solvent system, followed by the vinylboronic acid pinacol ester via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC/MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Suzuki-Miyaura Coupling using 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

The protocol is similar to that for the pinacol ester, with the key difference being that the trivinylboroxane complex serves as the in situ source of vinylboronic acid.[9]

Materials:

-

Aryl or vinyl halide/triflate

-

2,4,6-Trivinylcyclotriboroxane pyridine complex (0.34 - 0.5 equivalents, providing 1 - 1.5 equivalents of the vinyl group)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Aqueous base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., toluene, dioxane, DMF)

Procedure:

-

Follow the same setup and inert atmosphere procedure as described in section 4.3.

-

Add the aryl or vinyl halide/triflate, palladium catalyst, 2,4,6-trivinylcyclotriboroxane pyridine complex, and the solvent to the reaction vessel.

-

Add the aqueous base to the reaction mixture. The water facilitates the hydrolysis of the boroxane to generate the active vinylboronic acid species in situ.

-

Proceed with heating, monitoring, work-up, and purification as described in section 4.3.

Conclusion